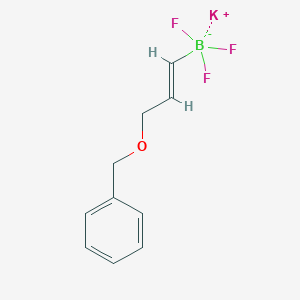

POtassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate

Descripción general

Descripción

Potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroborate group, which imparts stability and reactivity, making it a valuable reagent in various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate typically involves the reaction of (E)-3-(benzyloxy)prop-1-enylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow techniques to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

Potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.

Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may yield benzyloxypropyl ketones, while reduction could produce benzyloxypropyl alkanes. Substitution reactions can result in a wide range of functionalized derivatives.

Aplicaciones Científicas De Investigación

Potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate is a specialized organoboron compound with diverse applications in synthetic organic chemistry. It features a molecular weight of 254.10 g/mol and is characterized as a potassium salt of an organotrifluoroborate, providing enhanced stability compared to traditional boronic acids . The compound's unique benzyloxy substituent enhances its reactivity and stability, making it valuable for various synthetic applications.

Scientific Research Applications

Cross-Coupling Reactions

this compound is primarily used in cross-coupling reactions, demonstrating a favorable reactivity profile and ease of handling in laboratory settings.

Interaction Studies

Interaction studies involving this compound focus on its reactivity with various electrophiles and nucleophiles, helping to elucidate its role in synthetic pathways and potential interactions with biological targets. The compound's ability to participate in diverse reactions makes it a subject of interest for researchers exploring new synthetic methodologies.

Rhodium-Catalyzed Reactions

Potassium alkenyl trifluoroborate salts, including this compound, have been thoroughly investigated in new rhodium-catalyzed olefin transposition reactions . They are also used in rhodium-catalyzed additions to α,β-unsaturated compounds . The high solubility of triolborates in organic solvents facilitates anhydrous reactions and prevents carbon-boron hydrolytic cleavage, enhancing their utility in rhodium-catalyzed conjugate additions .

Asymmetric 1,4-Conjugate Addition

The compound is utilized in metal-catalyzed asymmetric 1,4-conjugate addition reactions of vinylboron compounds .

Biological Applications

While specific biological data on this compound is limited, organoboron compounds generally exhibit interesting biological activities. Some studies suggest that boron-containing compounds can influence biological systems through mechanisms such as enzyme inhibition or modulation of cellular pathways. The potential for this compound to be used in medicinal chemistry remains an area for further research.

Mecanismo De Acción

The mechanism by which potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can participate in coordination with metal catalysts, facilitating catalytic cycles in cross-coupling reactions. Additionally, the benzyloxy group can undergo nucleophilic attack, leading to the formation of new chemical bonds.

Comparación Con Compuestos Similares

Similar Compounds

- Potassium (E)-3-(benzyloxy)prop-1-enylboronic acid

- Potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate

- Potassium (E)-3-(benzyloxy)prop-1-enylboronate

Uniqueness

This compound is unique due to the presence of the trifluoroborate group, which imparts enhanced stability and reactivity compared to its boronic acid and boronate counterparts. This makes it a more versatile reagent in various chemical transformations, particularly in cross-coupling reactions where stability and reactivity are crucial.

Actividad Biológica

Potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate is a compound that has garnered interest in the field of organic synthesis and medicinal chemistry. While specific biological activity data on this compound is limited, its structural similarities to other biologically active compounds suggest potential applications in various therapeutic areas. This article explores the biological activity, synthesis, and potential applications of this compound based on available research.

Molecular Formula : CHBFKO

Molecular Weight : 254.10 g/mol

CAS Number : 1440548-66-2

The compound features a benzyloxy group attached to a prop-1-en-1-yl moiety, contributing to its reactivity and versatility in synthetic applications. It falls under the category of trifluoroborate derivatives, which are known for their stability and utility in organic synthesis reactions, particularly in coupling reactions .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate organoboron precursors with potassium bifluoride (KHF) or KF in the presence of tartaric acid. This method allows for the generation of stable organotrifluoroborates that can undergo various transformations .

Biological Activity Insights

While direct studies on this compound are scarce, compounds with similar structures have shown interesting biological properties:

- Anticonvulsant Activity : Related compounds such as N-benzyl 3-methoxypropionamides have demonstrated anticonvulsant effects in animal models, suggesting that derivatives of propene-based trifluoroborates may exhibit similar bioactivity .

- Enzyme Inhibition : Trifluoroborates have been studied for their potential as enzyme inhibitors or modulators. The presence of the trifluoroborate group can enhance binding affinity to various biological targets, making them suitable candidates for drug development .

Table 1: Comparison of Similar Compounds

Research Findings

- Anticonvulsant Studies : Research indicates that related structures exhibit significant anticonvulsant activity, with ED50 values comparable to established medications like phenobarbital .

- Synthetic Applications : Potassium trifluoroborates have shown effectiveness in various coupling reactions, which are crucial for synthesizing biologically active molecules .

- Stability and Reactivity : The stability conferred by the trifluoroborate moiety allows for mild reaction conditions, facilitating the synthesis of complex organic molecules while maintaining biological activity .

Propiedades

IUPAC Name |

potassium;trifluoro-[(E)-3-phenylmethoxyprop-1-enyl]boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BF3O.K/c12-11(13,14)7-4-8-15-9-10-5-2-1-3-6-10;/h1-7H,8-9H2;/q-1;+1/b7-4+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIUOQSJMWLSBJ-KQGICBIGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=CCOCC1=CC=CC=C1)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C/COCC1=CC=CC=C1)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.